molecular formula C13H16O3 B038118 DIHYDRO-4,4-DIMETHYL-3-(PHENYLMETHOXY)-2(3H)-FURANONE CAS No. 117895-47-3

DIHYDRO-4,4-DIMETHYL-3-(PHENYLMETHOXY)-2(3H)-FURANONE

Cat. No.: B038118
CAS No.: 117895-47-3
M. Wt: 220.26 g/mol
InChI Key: VHSFUNYRPRTDAA-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4,4-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a benzyloxy group attached to the third carbon of a 4,4-dimethyloxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one typically involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The intermediate product undergoes deprotection and hydrolysis under acidic conditions to yield 3-oxocyclobutanecarboxylic acid. This acid is then converted into its silver salt, which reacts with elemental bromine through the Hunsdiecker reaction to form a bromoalkane. Finally, the bromoalkane undergoes nucleophilic substitution with benzyl alcohol to produce 3-(Benzyloxy)-4,4-dimethyloxolan-2-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4,4-dimethyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxolane ring can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4,4-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4,4-dimethyloxolan-2-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzyloxy)-4,4-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. Its specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

117895-47-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4,4-dimethyl-3-phenylmethoxyoxolan-2-one

InChI

InChI=1S/C13H16O3/c1-13(2)9-16-12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

VHSFUNYRPRTDAA-UHFFFAOYSA-N

SMILES

CC1(COC(=O)C1OCC2=CC=CC=C2)C

Canonical SMILES

CC1(COC(=O)C1OCC2=CC=CC=C2)C

Origin of Product

United States

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